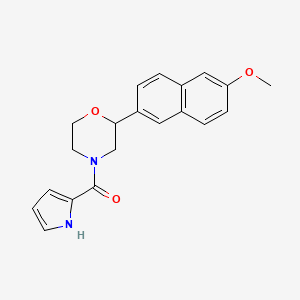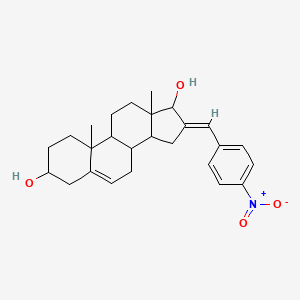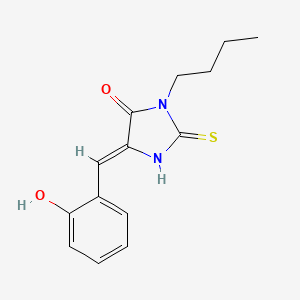
5-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOMO and is a member of the oxadiazole family. DMOMO has a unique chemical structure that makes it an interesting compound for scientific research.
作用机制
The mechanism of action of DMOMO is not fully understood. However, it is believed that DMOMO inhibits the activity of certain enzymes such as topoisomerases and histone deacetylases. These enzymes play a crucial role in DNA replication and gene expression. Inhibition of these enzymes can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMOMO has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMOMO inhibits the growth of cancer cells and induces apoptosis. DMOMO has also been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
DMOMO has several advantages for lab experiments. It is relatively easy to synthesize and purify. DMOMO is also stable under normal laboratory conditions. However, DMOMO has some limitations. It is not very soluble in water, which makes it difficult to work with in aqueous solutions. DMOMO is also toxic and should be handled with care.
未来方向
There are several future directions for DMOMO research. One direction is the development of new organic semiconductors based on DMOMO. These semiconductors could have potential applications in the development of more efficient organic solar cells and organic field-effect transistors.
Another direction is the development of new metal-organic frameworks based on DMOMO. These MOFs could have potential applications in gas storage, catalysis, and drug delivery.
Finally, DMOMO could be further studied for its potential as an anticancer agent. More research is needed to fully understand the mechanism of action of DMOMO and its potential as a cancer treatment.
合成方法
The synthesis of DMOMO involves the reaction of 2,4-dimethoxybenzohydrazide with 3-methylbenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the oxadiazole ring. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
DMOMO has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, DMOMO has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic field-effect transistors and organic solar cells.
In materials science, DMOMO has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have shown potential applications in gas storage, catalysis, and drug delivery.
In medicinal chemistry, DMOMO has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. DMOMO has also been studied for its potential as an antibacterial and antifungal agent.
属性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-6-12(9-11)16-18-17(22-19-16)14-8-7-13(20-2)10-15(14)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBPMFONGAZDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)

![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)

![N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325279.png)

![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325304.png)

![4-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5325315.png)

![2-pyridinyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanol dihydrochloride](/img/structure/B5325326.png)